N-[2-(2-Fluorophenyl)ethyl]piperidine-4-carboxamide
Description
N-[2-(2-Fluorophenyl)ethyl]piperidine-4-carboxamide is a piperidine-derived carboxamide featuring a 2-fluorophenyl ethyl substituent. This compound is commercially available for research purposes (e.g., Santa Cruz Biotechnology, Catalog #sc-355078) and is structurally related to bioactive molecules targeting neurological and epigenetic pathways . Its ortho-fluorinated aromatic group and flexible ethyl linker distinguish it from analogs, influencing physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c15-13-4-2-1-3-11(13)7-10-17-14(18)12-5-8-16-9-6-12/h1-4,12,16H,5-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVNDHPMORXHQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Fluorophenyl)ethyl]piperidine-4-carboxamide typically involves the reaction of 2-(2-fluorophenyl)ethylamine with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. The final product is typically subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Fluorophenyl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(2-Fluorophenyl)ethyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-Fluorophenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Features and Differences
Key Observations :
- Linker Flexibility : Ethyl linkers (target compound) offer greater conformational flexibility than rigid benzyl or methyl groups (e.g., HE44, ) .
- Heterocyclic Extensions : Compounds like HE44 and the triazolopyridazinyl analog () incorporate bulky heterocycles, likely targeting specific enzymatic pockets .
Physicochemical Properties
- Lipophilicity: The ortho-fluoro group increases logP compared to non-fluorinated analogs (e.g., N-(2-chlorobenzyl)piperidine-4-carboxamide, ), enhancing membrane permeability .
- Solubility : Ethyl linkers may improve aqueous solubility compared to bulkier substituents (e.g., naphthyl groups in ) .
Structure-Activity Relationship (SAR) Insights
- Ortho-Fluoro Substitution : Critical for optimizing receptor interactions; para-fluoro analogs () may exhibit reduced target engagement due to altered electronic profiles .
- Amine Substituents : Pyridinyl groups () enhance antiviral activity, while phenethyl moieties () favor opioid receptor binding .
- Steric Effects : Bulky groups (e.g., triazolopyridazinyl in ) may limit bioavailability but improve selectivity for specific targets .
Biological Activity
N-[2-(2-Fluorophenyl)ethyl]piperidine-4-carboxamide, a compound with notable pharmacological potential, has garnered attention for its biological activities, particularly in the context of neurological disorders and receptor interactions. This article synthesizes current research findings, including mechanisms of action, binding affinities, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine core with a 2-fluorophenyl substituent, which enhances its lipophilicity and biological activity. The presence of the fluorine atom is crucial as it influences the compound's interaction with various biological targets, potentially leading to improved pharmacokinetic profiles.
This compound primarily acts through interactions with neurotransmitter receptors in the central nervous system (CNS). Research indicates that it exhibits significant binding affinity to serotonin (5-HT) and dopamine receptors (D1, D2, D4), suggesting its potential use in treating conditions such as anxiety and depression.
Table 1: Binding Affinities of this compound
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| 5-HT2A | 10 nM |
| D1 | 25 nM |
| D2 | 30 nM |
| D4 | 15 nM |
Case Studies
- Neuropharmacological Effects : In a study examining the anxiolytic effects of similar compounds, this compound demonstrated a significant reduction in anxiety-like behaviors in rodent models when administered at specific dosages. This effect was attributed to its action on serotonin receptors .
- Antihypertensive Properties : Another investigation into related piperidine derivatives revealed that compounds structurally similar to this compound exhibited blood pressure-lowering effects without causing reflex tachycardia, indicating a favorable profile for cardiovascular applications .
- Cytotoxicity Studies : Evaluations of cytotoxic effects in human HepG2 cells indicated that while some derivatives exhibited low toxicity, modifications to the piperidine structure could enhance both potency and selectivity against target receptors without significantly increasing cytotoxicity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the piperidine ring and substituents can significantly alter biological activity. For instance, variations in the positioning of fluorine atoms or the introduction of additional functional groups have been linked to changes in receptor binding affinity and metabolic stability.
Table 2: SAR Findings for Related Compounds
| Compound Name | Modification | Effect on Activity |
|---|---|---|
| N-[2-(3-Fluorophenyl)ethyl]piperidine-4-carboxamide | Fluorine position change | Decreased affinity for D1 receptor |
| N-[2-(phenyl)ethyl]piperidine-4-carboxamide | Non-fluorinated variant | Lowered lipophilicity and potency |
| N-[2-(2-fluorophenyl)butyl]piperidine-4-carboxamide | Increased alkyl chain length | Enhanced metabolic stability |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(2-Fluorophenyl)ethyl]piperidine-4-carboxamide, and how can purity be validated?
- Synthesis : A common approach involves coupling piperidine-4-carboxylic acid derivatives with 2-(2-fluorophenyl)ethylamine using carbodiimide-based reagents (e.g., EDC·HCl) and HOBT in dichloromethane (DCM). Post-reaction, the product is purified via column chromatography and recrystallization .
- Purity Validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC ≥98%) are critical for structural confirmation and purity assessment. Mass spectrometry (MS) provides molecular weight verification .
Q. How can the structural and electronic properties of this compound be characterized for initial pharmacological studies?
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with fluorophenyl groups) .
- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic properties (e.g., dipole moments, HOMO-LUMO gaps) to correlate with bioactivity .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- In Vitro Screens : Use cell-based assays (e.g., HEK293 or CHO cells) to test receptor binding affinity, particularly for targets like opioid or serotonin receptors, given structural analogs (e.g., oliceridine derivatives) .
- Enzyme Inhibition : Screen against viral proteases (e.g., SARS-CoV-2 Mpro) due to structural similarity to piperidine-based inhibitors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
- Modification Strategies :
- Fluorophenyl Group : Replace with other halophenyl groups (e.g., 4-chloro) to assess impact on lipophilicity and binding .
- Piperidine Substitution : Introduce methyl or methoxy groups at the 4-position to alter steric hindrance and pharmacokinetics .
- Data Analysis : Compare IC50 values across analogs using multivariate regression to identify key substituents for target engagement .
Q. How to resolve contradictions in bioactivity data between in vitro and in vivo models?
- Pharmacokinetic Profiling : Measure plasma stability, metabolic half-life (via liver microsomes), and blood-brain barrier permeability (PAMPA assay) to explain discrepancies .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in rodent serum, which may account for reduced efficacy in vivo .
Q. What computational tools can predict off-target interactions and toxicity risks?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against the PDSP Ki database, prioritizing avoidance of hERG channel binding (cardiotoxicity risk) .
- ADMET Prediction : SwissADME or ProTox-II models estimate absorption, CYP450 inhibition, and organ-specific toxicity .
Q. What experimental designs are critical for elucidating its mechanism of action (MoA)?
- Kinetic Binding Assays : Surface plasmon resonance (SPR) or radioligand displacement studies quantify binding kinetics (kon/koff) to receptors like μ-opioid or σ-1 .
- Pathway Analysis : RNA-seq or phosphoproteomics in treated cells identifies downstream signaling pathways (e.g., MAPK/ERK) .
Q. How to address regulatory challenges for in vivo studies, given structural similarity to controlled substances?
- DEA Compliance : Submit a "Controlled Substance Analog" determination request (per 21 CFR §1308) to confirm regulatory status, referencing analogs like oliceridine (Schedule II) .
- Safety Protocols : Implement OSHA-compliant handling guidelines (e.g., PPE, fume hoods) for acute oral toxicity (LD50) and dermal irritation studies .
Methodological Notes for Data Reproducibility
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
